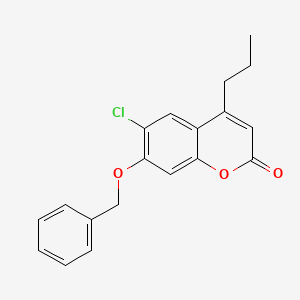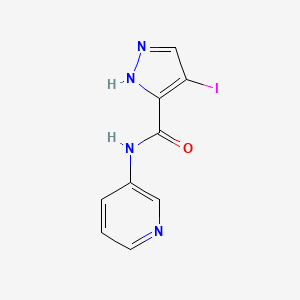
7-(benzyloxy)-6-chloro-4-propyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(benzyloxy)-6-chloro-4-propyl-2H-chromen-2-one, also known as BCP, is a synthetic compound that belongs to the class of coumarin derivatives. It has been widely studied for its potential therapeutic applications due to its unique chemical structure and properties.
Mecanismo De Acción
The exact mechanism of action of 7-(benzyloxy)-6-chloro-4-propyl-2H-chromen-2-one is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by modulating various cellular signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. This compound has been found to inhibit the activity of pro-inflammatory cytokines, such as TNF-α and IL-6, and to induce the expression of antioxidant enzymes, such as HO-1 and Nrf2.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects in various experimental models. It has been found to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). This compound has also been found to inhibit the proliferation and migration of cancer cells, as well as to induce apoptosis in cancer cells. In addition, this compound has been found to improve cognitive function and to protect against neurodegeneration in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 7-(benzyloxy)-6-chloro-4-propyl-2H-chromen-2-one is its relatively low toxicity and high bioavailability, which makes it a promising candidate for further development as a therapeutic agent. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental models.
Direcciones Futuras
There are several future directions for the research on 7-(benzyloxy)-6-chloro-4-propyl-2H-chromen-2-one. One possible direction is to investigate the potential of this compound as a therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to study the mechanisms underlying the neuroprotective effects of this compound and to explore its potential as a treatment for neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Furthermore, the development of novel formulations of this compound with improved solubility and bioavailability may also be an interesting avenue for future research.
Métodos De Síntesis
The synthesis of 7-(benzyloxy)-6-chloro-4-propyl-2H-chromen-2-one involves the reaction of 7-hydroxy-6-chloro-4-propyl-2H-chromen-2-one with benzyl bromide in the presence of a base, such as potassium carbonate, in a suitable solvent, such as dimethylformamide. The reaction yields this compound as a white crystalline solid, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
7-(benzyloxy)-6-chloro-4-propyl-2H-chromen-2-one has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. It has been found to exhibit anti-inflammatory, antioxidant, anticancer, and neuroprotective effects in several in vitro and in vivo studies.
Propiedades
IUPAC Name |
6-chloro-7-phenylmethoxy-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO3/c1-2-6-14-9-19(21)23-17-11-18(16(20)10-15(14)17)22-12-13-7-4-3-5-8-13/h3-5,7-11H,2,6,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUWKQQTCOGVMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5802305.png)
![5-[cyclohexyl(methyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5802338.png)

![1-(1H-benzimidazol-1-yl)-2-benzyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5802356.png)
![1-[5-fluoro-2-methyl-4-(1-piperidinyl)phenyl]ethanone](/img/structure/B5802363.png)
![1-[(2-ethoxyphenyl)carbonothioyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5802369.png)
![(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone](/img/structure/B5802371.png)
![1-{[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}pyrrolidine](/img/structure/B5802388.png)
![3-(difluoromethyl)-N-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5802392.png)


![methyl 4-{[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5802404.png)

![2-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5802418.png)